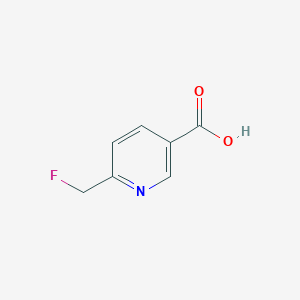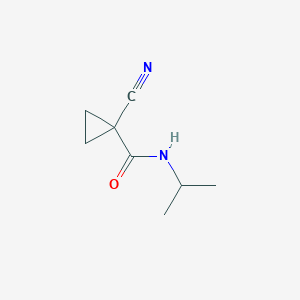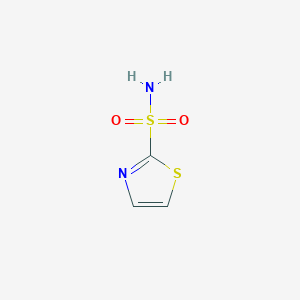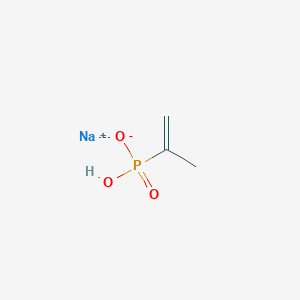
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt, commonly known as Polyaspartic acid (PAA), is a biodegradable polymer that has gained significant attention in the scientific community due to its unique properties and various applications. PAA is a water-soluble polymer that has the ability to chelate metal ions and form a protective layer on metal surfaces, making it an ideal candidate for use in industrial coatings and water treatment applications.
科学的研究の応用
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has a wide range of scientific research applications, including use in water treatment, biomedical applications, and industrial coatings. In water treatment applications, this compound is used as a sequestering agent to remove metal ions from wastewater. In biomedical applications, this compound has been used as a drug carrier and in tissue engineering. In industrial coatings, this compound is used as a corrosion inhibitor and as a protective coating on metal surfaces.
作用機序
The mechanism of action of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is based on its ability to chelate metal ions and form a protective layer on metal surfaces. This compound has a high affinity for metal ions, which allows it to remove metal ions from solution and form a protective layer on metal surfaces. This protective layer prevents further corrosion and degradation of the metal surface.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and biocompatibility, making it an ideal candidate for use in biomedical applications. This compound has also been shown to have antioxidant properties, which may have potential therapeutic benefits.
実験室実験の利点と制限
One of the main advantages of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is its biodegradability, which makes it an environmentally friendly option for use in various applications. This compound is also water-soluble, which makes it easy to handle and use in lab experiments. However, one limitation of this compound is its high cost, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt, including the development of new synthesis methods to improve its efficiency and reduce its cost. Additionally, there is potential for the use of this compound in drug delivery systems and tissue engineering applications. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits.
合成法
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt can be synthesized through the polymerization of L-aspartic acid using a variety of methods, including thermal polymerization, chemical polymerization, and enzymatic polymerization. The most common method is thermal polymerization, which involves heating L-aspartic acid at high temperatures in the presence of a catalyst. Chemical polymerization involves the use of a chemical initiator to initiate the polymerization reaction, while enzymatic polymerization utilizes enzymes to catalyze the polymerization reaction.
特性
CAS番号 |
118632-18-1 |
|---|---|
分子式 |
C3H6NaO3P |
分子量 |
144.04 g/mol |
IUPAC名 |
sodium;hydroxy(prop-1-en-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O3P.Na/c1-3(2)7(4,5)6;/h1H2,2H3,(H2,4,5,6);/q;+1/p-1 |
InChIキー |
BXBOSIKDGKRDHR-UHFFFAOYSA-M |
異性体SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
正規SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



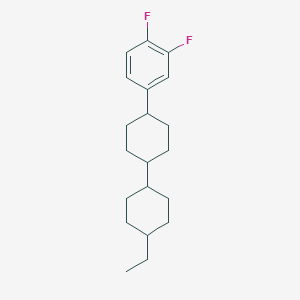
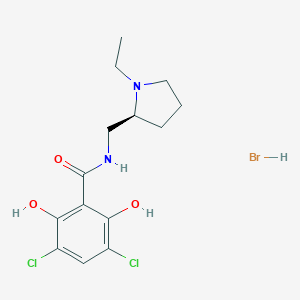
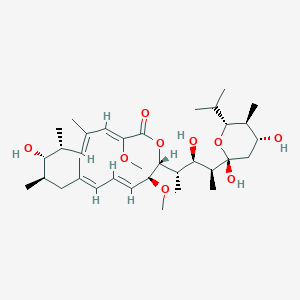
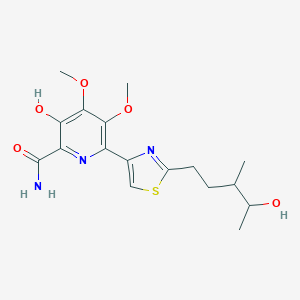
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
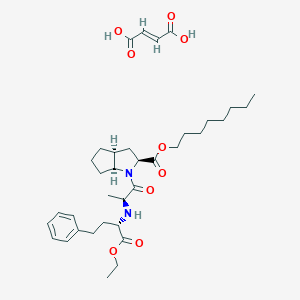
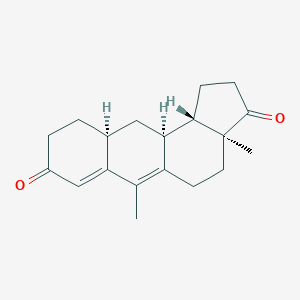


![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
